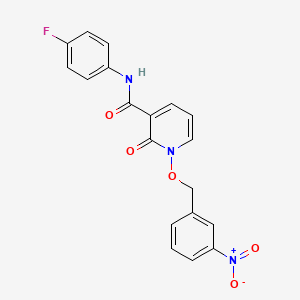

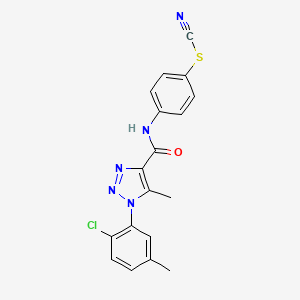

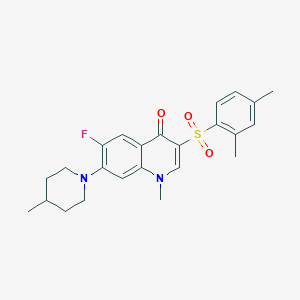

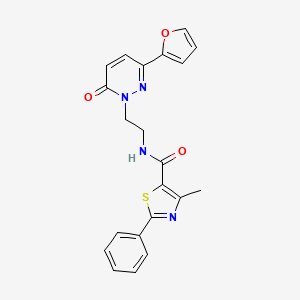

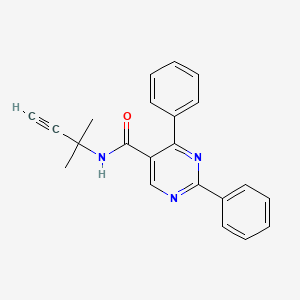

![molecular formula C14H12N4O2 B2552293 7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione CAS No. 2415542-62-8](/img/structure/B2552293.png)

7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazolopyrazines are a class of compounds that contain a triazole ring fused with a pyrazine ring . These compounds are part of a larger class of molecules known as heterocycles, which contain rings made up of carbon atoms and at least one other element. Heterocycles are widely studied in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The exact synthesis process for “7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione” would depend on the specific reactants and conditions used.Molecular Structure Analysis

The molecular structure of triazolopyrazines can be characterized using techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy . For example, the IR absorption spectra of similar compounds have shown the presence of signals for C=O groups .Chemical Reactions Analysis

The chemical reactions involving triazolopyrazines can vary widely depending on the specific compound and the conditions under which the reaction is carried out .Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrazines can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry, and the solubility can be determined using various solvents .Scientific Research Applications

Synthetic Approaches and Transformation Studies

Synthetic Methods for Triazine Systems : Research into the synthesis of related [1,2,4]triazine systems has been explored, showing methods to construct fused triazine systems. These synthetic pathways involve reactions of phenylpyruvic acid with semicarbazide and subsequent reactions to form various triazine derivatives, indicating the versatility of these compounds in synthetic chemistry (Massry, 2003).

Diels–Alder Reactions : The Diels–Alder reactions involving phenyl-1,2,4-triazole-3,5-dione and functionalized dienes highlight the chemical reactivity of triazole derivatives. This process can lead to complex heterocyclic systems with potential applications in materials science and pharmaceutical research (Johnson & Moody, 1985).

Chemical Reactivity and Oxidation Studies

Oxidation of Pyrazolines : Studies on the oxidation of pyrazolines using [1,2,4]triazole derivatives as oxidizing agents demonstrate the potential of these compounds in synthetic organic chemistry. This reactivity can be harnessed in the development of new synthetic methodologies for constructing pyrazole derivatives under mild conditions (Zolfigol et al., 2006).

Heterocyclic Compound Synthesis

Synthesis of Complex Heterocycles : The preparation of complex heterocyclic compounds containing the triazolo[4,3-a]pyrazine moiety or related structures showcases the significance of these compounds in the development of new pharmaceuticals and functional materials. The ability to construct diverse heterocyclic frameworks indicates the potential for discovering new bioactive compounds with varied applications (Abdelhamid et al., 2012).

Pharmacological Research

PDE2 Inhibitors for Neurological Disorders : Research into pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as selective inhibitors of phosphodiesterase 2 (PDE2) highlights the potential therapeutic applications of these compounds in treating neurological disorders. The specificity and brain penetration capabilities of these inhibitors underscore the relevance of triazolo[4,3-a]pyrazine derivatives in medicinal chemistry and drug design (Rombouts et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

7-phenyl-2-prop-2-enyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-2-8-18-14(20)17-10-9-16(13(19)12(17)15-18)11-6-4-3-5-7-11/h2-7,9-10,12,15H,1,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJLJJYXQZBPFTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)N2C=CN(C(=O)C2N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-({[(Anilinocarbonyl)oxy]imino}methyl)-3-nitrobenzene](/img/structure/B2552214.png)

![1-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine](/img/structure/B2552217.png)

![4-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-4H-chromene-2-carboxamide](/img/structure/B2552221.png)

![(2Z)-7-[(diethylamino)methyl]-6-hydroxy-2-(phenylmethylidene)-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2552223.png)

![2-[1-(3,4,5-trimethoxybenzoyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2552226.png)

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2552229.png)